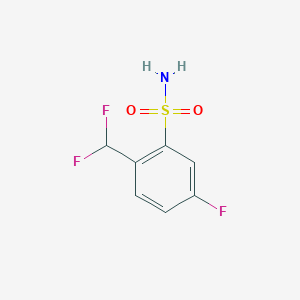
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide is a chemical compound characterized by the presence of difluoromethyl and fluorobenzene groups attached to a sulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide typically involves the introduction of the difluoromethyl group onto a fluorobenzene ring followed by sulfonamide formation. One common method involves the use of difluorocarbene reagents for the difluoromethylation step. The reaction conditions often include the use of metal-based catalysts or radical initiators to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using commercially available difluorocarbene reagents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Modified sulfonamide derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of other functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The difluoromethyl group acts as a hydrogen bond donor, which can enhance the binding affinity of the compound to its target. The sulfonamide moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function .
Comparación Con Compuestos Similares
- 1-(Difluoromethyl)-2-nitrobenzene
- 2-(Difluoromethyl)-4-fluorobenzene-1-sulfonamide
- 3-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide
Comparison: 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C7H6F3NO2S |
|---|---|
Peso molecular |
225.19 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-5-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO2S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3,7H,(H2,11,12,13) |
Clave InChI |
VWJAFPYVQMVEJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)S(=O)(=O)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate, Mixture of diastereomers](/img/structure/B13510042.png)
![Hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13510044.png)
![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13510047.png)

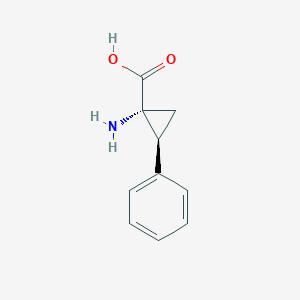
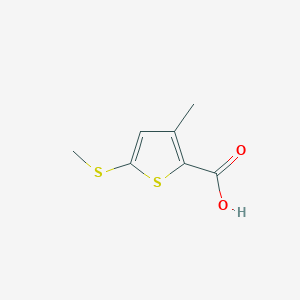
![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13510072.png)

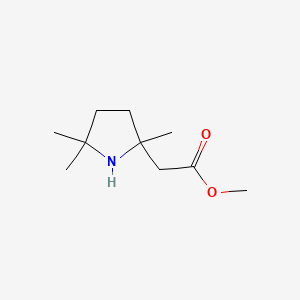
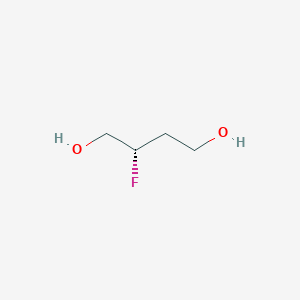
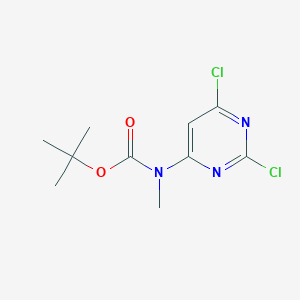
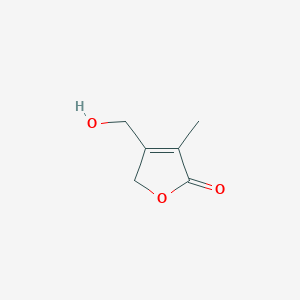

![2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13510121.png)
